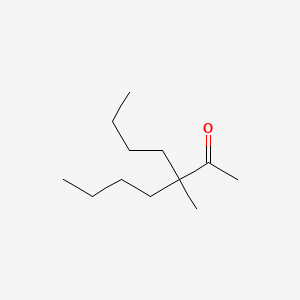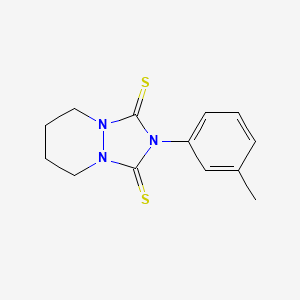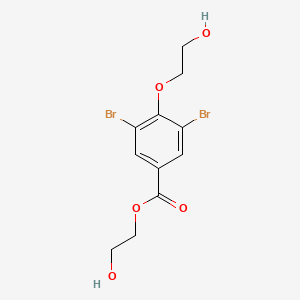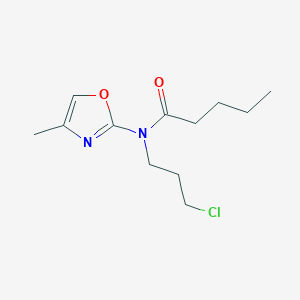![molecular formula C21H25N3 B14621860 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile CAS No. 59192-51-7](/img/structure/B14621860.png)
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is an organic compound belonging to the class of diazenes. This compound is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with an octyl group and the other with a nitrile group. The compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile typically involves a diazotization reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a substituted benzene derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as p-toluene sulfonic acid, is common to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for electrophilic substitution often involve Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal industries.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization between the E and Z forms, affecting the compound’s binding affinity and activity. The molecular pathways involved include interactions with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
- 4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
Uniqueness
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the nitrile group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Propriétés
Numéro CAS |
59192-51-7 |
|---|---|
Formule moléculaire |
C21H25N3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-[(4-octylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C21H25N3/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)23-24-21-15-11-19(17-22)12-16-21/h9-16H,2-8H2,1H3 |
Clé InChI |
BLXAGKLPJJUYEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)





![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)




![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
